1-(4-Aminophenyl)piperidin-2-one
Overview
Description
1-(4-Aminophenyl)piperidin-2-one is an organic compound with the molecular formula C11H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 1-(4-Aminophenyl)piperidin-2-one is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a complex process that leads to blood clotting. Inhibition of factor Xa disrupts this cascade, reducing the risk of thrombus formation .
Mode of Action
This compound interacts with its target, factor Xa, by binding to the active site of the enzyme. This binding inhibits the enzymatic activity of factor Xa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade
Biochemical Pathways
The inhibition of factor Xa by this compound affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By preventing the conversion of prothrombin to thrombin, the compound disrupts the cascade, reducing the formation of fibrin clots . The downstream effects of this disruption include a decreased risk of thromboembolic disorders .
Pharmacokinetics
Related compounds have been noted for their quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of blood clot formation. By inhibiting factor Xa, the compound prevents the formation of thrombin, thereby reducing the production of fibrin clots . This can help prevent conditions associated with excessive clotting, such as stroke and deep vein thrombosis .
Biochemical Analysis
Biochemical Properties
1-(4-Aminophenyl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in the inflammatory response . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to changes in cellular processes such as protein degradation and signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, this compound can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . These metabolic reactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The activity of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Aminophenyl)piperidin-2-one can be synthesized through various methods. One common approach involves the reaction of 4-chloronitrobenzene with piperidine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the mixture under reflux with a suitable reducing agent such as sodium dithionite or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes to ensure high yield and purity. The process may include steps such as nitration, reduction, and cyclization, with careful control of reaction conditions to optimize the efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted piperidin-2-one derivatives .
Scientific Research Applications
1-(4-Aminophenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly in the field of neurology and psychiatry.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperidin-2-one: Similar structure but with a nitro group instead of an amino group.
1-(4-Chlorophenyl)piperidin-2-one: Contains a chlorine atom instead of an amino group.
1-(4-Methoxyphenyl)piperidin-2-one: Features a methoxy group in place of the amino group.
Uniqueness
1-(4-Aminophenyl)piperidin-2-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1-(4-aminophenyl)piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDUBOSLSYWJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466486 | |
Record name | 1-(4-aminophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438056-68-9 | |
Record name | 1-(4-Aminophenyl)-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438056-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-aminophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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